

Application Notes & Protocols for 3,5-Dichloro-1H-indazole

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Compound of Interest

Compound Name: 3,5-Dichloro-1H-indazole

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Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of **3,5-Dichloro-1H-indazole** as a versatile chemical reagent. It moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for experimental design, and robust, field-proven protocols. The focus is on leveraging its unique reactivity for the synthesis of complex molecules, particularly within the domain of kinase inhibitor development.

Introduction: The Strategic Value of 3,5-Dichloro-1H-indazole

3,5-Dichloro-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry. Its indazole core is a "privileged scaffold," frequently found in molecules with a wide range of biological activities, including antitumor, anti-inflammatory, and anti-HIV properties.^[1] ^[2] The true synthetic utility of this reagent lies in the differential reactivity of its three key positions: the acidic N-H proton at the 1-position and the two chlorine atoms at the 3- and 5-positions. This arrangement allows for sequential, regioselective functionalization, making it an ideal starting point for building diverse molecular libraries.

Specifically, the dichlorinated framework is a cornerstone in the design of various protein kinase inhibitors.^[3] Kinases are critical targets in oncology, and scaffolds derived from **3,5-Dichloro-1H-indazole** have been successfully employed to create potent inhibitors of targets

like Fibroblast Growth Factor Receptor (FGFR).[3][4] This guide will provide the practical knowledge necessary to exploit this reactivity.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are prerequisites for successful and safe experimentation.

Property	Value	Source(s)
CAS Number	36760-20-0	[5][6]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[6]
Molecular Weight	187.03 g/mol	N/A
Appearance	White to cream or light yellow solid	[7]
Melting Point	240-242 °C	[7]
Solubility	Sparingly soluble in water (0.26 g/L at 25 °C)	[7]
Hazard Statements	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled	[5]

Safety & Handling Precautions

3,5-Dichloro-1H-indazole is a hazardous substance and must be handled with appropriate care.[5]

- **Engineering Controls:** Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or fumes.[8] Ensure eyewash stations and safety showers are readily accessible.[8]
- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[9][10]

- Handling: Avoid contact with skin and eyes. Prevent dust formation during transfer.[9] Wash hands thoroughly after handling.[10]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8][10] Keep away from strong oxidizing agents.[10]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Core Reactivity and Synthetic Strategy

The synthetic power of **3,5-Dichloro-1H-indazole** stems from the ability to perform orthogonal reactions at its N-1, C-3, and C-5 positions. A typical synthetic campaign involves an initial N-H functionalization followed by selective cross-coupling at one or both of the C-Cl bonds.

Diagram 1: Key reactive sites on the **3,5-Dichloro-1H-indazole** scaffold.

The N-H bond is the most acidic site and is readily deprotonated by a suitable base, making it the primary target for alkylation or arylation reactions. The chlorine atoms render the C-3 and C-5 positions electrophilic and susceptible to nucleophilic aromatic substitution, though transition-metal-catalyzed cross-coupling reactions are far more common and versatile.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

N-arylated indazoles are a foundational motif in many kinase inhibitors. The Buchwald-Hartwig amination is a robust and highly general method for forming the crucial C-N bond.[11][12] The choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is critical for achieving high efficiency in the catalytic cycle.

Causality Behind Choices:

- Catalyst System: A combination like $\text{Pd}_2(\text{dba})_3$ (a stable Pd(0) source) and XPhos (a bulky biaryl phosphine ligand) is chosen. The ligand facilitates the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the desired C-N bond and regenerates the active catalyst.[13]

- **Base:** A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs_2CO_3) is used. Its role is to deprotonate the indazole N-H, forming the nucleophilic indazolide anion, without competing in side reactions like attacking the aryl halide or the palladium complex.[13]
- **Solvent:** Anhydrous, degassed aprotic solvents like toluene or dioxane are essential. They effectively solubilize the reagents and, crucially, the absence of water and oxygen prevents catalyst deactivation and unwanted side reactions.[11]

Materials & Reagents

Reagent	Role	Example	Equivalents	Amount (1 mmol scale)
3,5-Dichloro-1H-indazole	Substrate	-	1.0	187 mg
Aryl Bromide/Iodide	Coupling Partner	4-Bromotoluene	1.2	205 mg
$\text{Pd}_2(\text{dba})_3$	Catalyst Precursor	-	0.02 (2 mol%)	18.3 mg
XPhos	Ligand	-	0.04 (4 mol%)	19.1 mg
Sodium tert-butoxide	Base	-	1.4	134.5 mg
Toluene	Solvent	-	-	5 mL

Step-by-Step Protocol

Diagram 2: Experimental workflow for palladium-catalyzed N-arylation.

- **Reaction Setup (Inert Atmosphere):** In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add **3,5-Dichloro-1H-indazole** (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), $\text{Pd}_2(\text{dba})_3$ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.[13]
- **Solvent Addition:** Add anhydrous, degassed toluene (5 mL) to the tube via syringe.

- Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
- Monitoring: The reaction's progress should be monitored periodically. Withdraw a small aliquot (via syringe), dilute it with ethyl acetate, filter through a small plug of silica, and analyze by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete upon consumption of the limiting reagent (**3,5-Dichloro-1H-indazole**).
- Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (1 x 15 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-aryl-**3,5-dichloro-1H-indazole**.

Self-Validation: Characterization of the Product

The identity and purity of the synthesized N-aryl-**3,5-dichloro-1H-indazole** should be confirmed using standard analytical techniques. While exact shifts will vary based on the aryl group used, representative data for related structures can be found in the literature to serve as a benchmark.[\[14\]](#)

- ^1H NMR: Expect to see the disappearance of the broad N-H singlet from the starting material (typically >10 ppm) and the appearance of new aromatic signals corresponding to the introduced aryl group.
- ^{13}C NMR: Confirm the presence of carbon signals from the new aryl substituent.
- Mass Spectrometry (MS): Verify the molecular weight of the product by observing the correct molecular ion peak ($\text{M}+\text{H}$)⁺.

Subsequent Functionalization: C-3 Arylation via Suzuki Coupling

With the N-1 position functionalized, the C-3 and C-5 chloro-substituents are now available for cross-coupling reactions. The C-3 position is often targeted next.[15] The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds and is widely used to further elaborate the indazole scaffold. A protocol for this transformation would follow similar principles to the N-arylation (palladium catalyst, ligand, base, solvent), but would use an arylboronic acid as the coupling partner. This sequential, site-selective approach is fundamental to building the complex architectures required for modern drug candidates.[3][4]

Conclusion

3,5-Dichloro-1H-indazole is more than a simple reagent; it is a strategic platform for the efficient construction of complex, biologically relevant molecules. By understanding the principles of its reactivity and applying robust, well-vetted protocols for its sequential functionalization, researchers can rapidly access diverse chemical space. The methodologies detailed herein for N-arylation provide a reliable foundation for the synthesis of advanced intermediates, particularly in the pursuit of novel kinase inhibitors and other therapeutics.

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